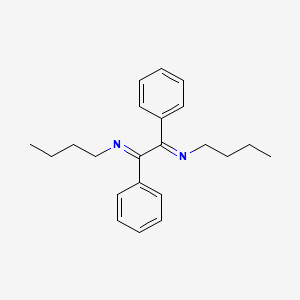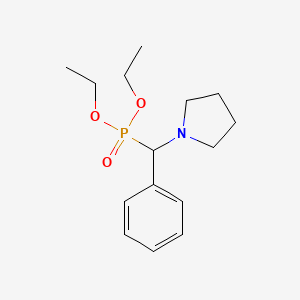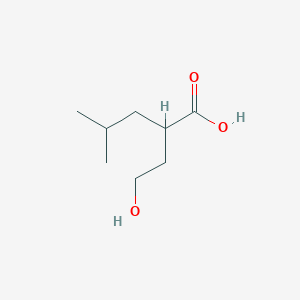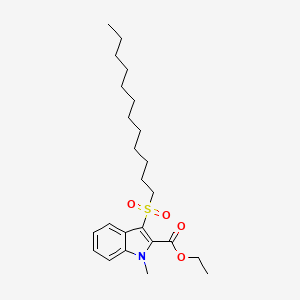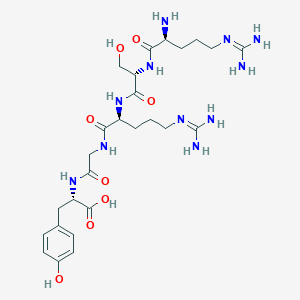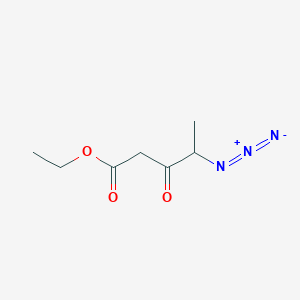
Ethyl 4-azido-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-azido-3-oxopentanoate is an organic compound with the molecular formula C7H11N3O3. It is a member of the α-azido ketones family, known for their versatility and wide range of applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-azido-3-oxopentanoate can be synthesized from ethyl 3-chloro-4-oxopentanoate through a nucleophilic substitution reaction with sodium azide in acetone under reflux conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-azido-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: It reacts with alkynes to form 1,2,3-triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction: The azido group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in acetone under reflux.
Cycloaddition: Copper(I) catalysts with terminal alkynes.
Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.
Major Products
1,2,3-Triazoles: Formed through CuAAC reactions.
Amines: Produced by reducing the azido group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-azido-3-oxopentanoate is used in various scientific research fields:
Biology: In bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Used in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its azido group, which participates in cycloaddition reactions to form stable triazole rings. These triazoles exhibit strong dipole moments and hydrogen bonding capabilities, making them useful in various biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-azido-4-oxopentanoate
- Ethyl 4-azido-2-diazo-3-oxobutanoate
- Ethyl 4-azido-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-azido-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
645392-01-4 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
ethyl 4-azido-3-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(11)5(2)9-10-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NLVXAIXWMDLBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)

![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
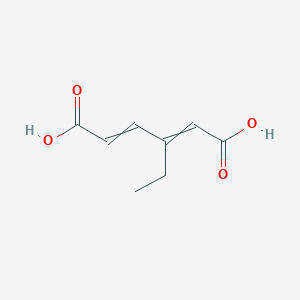
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
